molecular formula C4H11ClN2O2 B8270545 2,4-Diaminobutanoic acid hydrochloride CAS No. 6970-28-1

2,4-Diaminobutanoic acid hydrochloride

Cat. No. B8270545
CAS RN: 6970-28-1
M. Wt: 154.59 g/mol
InChI Key: BFPDKDOFOZVSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diaminobutanoic acid, also known as DABA, is a non-competitive inhibitor of GABA-T and a GABA reuptake inhibitor . It is a non-metabolized amino acid that may have antitumor activity against hepatoma cells . It is also an unnatural amino acid derivative .


Synthesis Analysis

The synthesis of 2,4-Diaminobutanoic acid involves the use of glutamic acid . The acidic solution is passed through an ion-exchange column to remove sulfuric acid and any unreacted glutamic acid completely . The eluate is then concentrated to obtain the 2,4-diaminobutyric acid .


Molecular Structure Analysis

The molecular formula of 2,4-Diaminobutanoic acid is C4H10N2O2 . Its average mass is 118.134 Da and its monoisotopic mass is 118.074226 Da .


Chemical Reactions Analysis

2,4-Diaminobutanoic acid has been observed to exhibit reversible oxygenation behavior when complexed with Co (II) in aqueous solution . This complex can continuously uptake and release dioxygen, exhibiting excellent reversibility of oxygenation and deoxygenation ability .


Physical And Chemical Properties Analysis

2,4-Diaminobutanoic acid is a solid compound . Its SMILES string is NC(C(O)=O)CCN and its InChI is 1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8) .

Mechanism of Action

The main action of DABA is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .

Safety and Hazards

2,4-Diaminobutanoic acid is a neurotoxin and can also cause liver damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While 2,4-Diaminobutanoic acid has been discontinued for sale , it continues to be a subject of research due to its potential as a GABA reuptake inhibitor . Further studies are needed to explore its potential applications and to better understand its properties and effects.

properties

IUPAC Name

2,4-diaminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPDKDOFOZVSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminobutanoic acid hydrochloride

CAS RN

65427-54-5, 6970-28-1
Record name 2,4-Diaminobutyric acid dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65427-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC41117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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